molecular formula C19H21N3O5S2 B2384474 Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 877655-49-7

Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

Cat. No. B2384474
M. Wt: 435.51
InChI Key: MNTMWECYEHKVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a chemical compound that falls under the category of thioxopyrimidines and their condensed analogs . These compounds are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and further condensation .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of related thieno[3,2-d]pyrimidin compounds highlights their versatile chemical properties. For example, studies have demonstrated the reactivity of thiazoles and their derivatives towards different chemical reagents, producing compounds with potential antimicrobial activities (Wardkhan et al., 2008). Similar research efforts focus on the synthesis of thiazolino[3,2‐a]pyrimidine carbinolamines and their reactions, contributing to the understanding of the compound's chemical behavior (Campaigne et al., 1981).

Antimicrobial Applications

The antimicrobial potential of related compounds has been a significant area of investigation. Research into the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material has shown that many of these compounds exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Pharmacological Properties

The exploration of organophosphorus compounds reveals the synthesis of 3H-1,2-dithiole-3-thiones with potential pharmacological applications, showcasing the diverse utility of thieno[3,2-d]pyrimidin derivatives in creating pharmacologically active molecules (Pedersen & Lawesson, 1974).

Novel Compound Synthesis

The synthesis of novel compounds, such as cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, demonstrates the chemical versatility and potential application of related compounds in developing new pharmacological agents (Hartenstein & Sicker, 1993).

Future Directions

The potential of compounds with a pyrimidine moiety is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

ethyl 2-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-3-27-16(24)10-20-15(23)11-29-19-21-14-7-8-28-17(14)18(25)22(19)12-5-4-6-13(9-12)26-2/h4-6,9H,3,7-8,10-11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTMWECYEHKVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)SCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

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